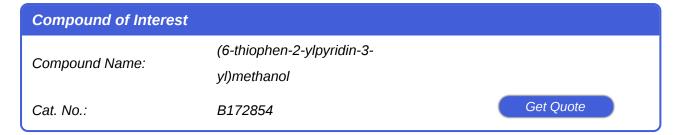




Electronic properties of (6-thiophen-2-ylpyridin-3-yl)methanol

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An In-depth Technical Guide on the Electronic Properties of **(6-thiophen-2-ylpyridin-3-yl)methanol** and its Analogs

Disclaimer: Experimental and computational data for the specific molecule, **(6-thiophen-2-ylpyridin-3-yl)methanol**, is not readily available in the cited literature. This guide presents a comprehensive analysis of the electronic properties of closely related 6-arylated-pyridin-3-yl methanol derivatives, which can serve as a valuable reference for understanding the target compound. The methodologies and findings discussed are based on a detailed study of these analogs.[1][2]

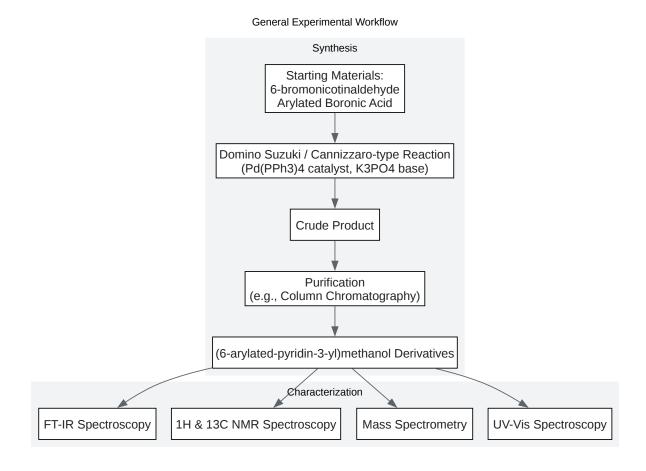
Introduction

Thiophene and pyridine derivatives are significant classes of heterocyclic compounds that are integral to the fields of medicinal chemistry and materials science.[3][4][5] Their unique electronic structures make them promising candidates for the development of novel therapeutic agents and advanced organic electronic materials.[3][5] This technical guide provides a detailed overview of the electronic properties of 6-arylated-pyridin-3-yl methanol derivatives, offering insights into their synthesis, characterization, and computational analysis. The presented data is primarily drawn from a comprehensive study on 6-(2-benzofuranyl)pyridin-3-yl)methanol (BFPM), (6-([biphenyl]-4-yl)3-pyridinyl methanol (BPPM), 6-(3-Flourophenyl)-4-pyridine-methanol (CPPM),[1][2]



Synthesis and Characterization Workflow

The synthesis of 6-arylated-pyridin-3-yl methanol derivatives typically involves a multi-step reaction process, followed by thorough characterization using various spectroscopic techniques. The general workflow is outlined in the diagram below.



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A flowchart of the synthesis and characterization process.

Experimental Protocols Synthesis of 6-arylated-pyridin-3-yl methanol Derivatives[2]

The synthesis is achieved through a one-pot Domino Suzuki/Cannizzaro-type reaction.

Materials: 6-bromonicotinaldehyde, the respective arylated boronic acid,
 Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] catalyst, and potassium phosphate (K3PO4).

Procedure:

- To a solution of 6-bromonicotinaldehyde in a suitable solvent (e.g., dioxane/water mixture), the arylated boronic acid (1.2 equivalents), Pd(PPh3)4 catalyst (3 mol%), and K3PO4 (1.2 equivalents) are added.
- The reaction mixture is heated at a temperature ranging from 85-110 °C for several hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and the product is extracted with an organic solvent.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography to yield the desired 6-arylatedpyridin-3-yl methanol derivative.

Spectroscopic Characterization[1]

- FT-IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer to identify the functional groups present in the synthesized compounds.
- NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer using a deuterated solvent (e.g., CDCl3) to elucidate the chemical structure of the molecules.



- Mass Spectrometry: Mass spectra are obtained to confirm the molecular weight of the synthesized compounds.
- UV-Vis Spectroscopy: UV-Visible absorption spectra are recorded in a suitable solvent (e.g., DMSO) to study the electronic absorption properties of the molecules.

Computational Analysis of Electronic Properties

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and properties of molecules.

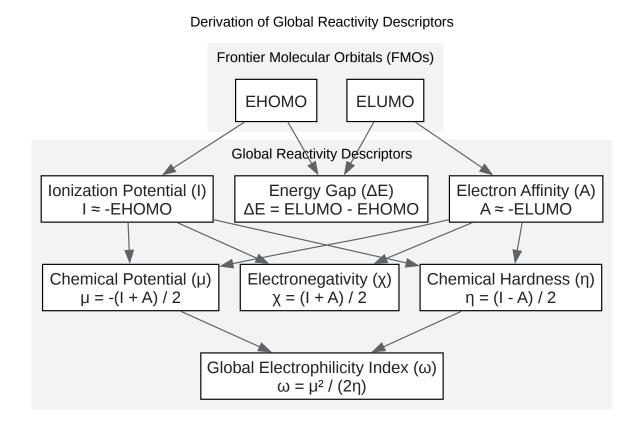
Computational Methodology[1]

- Software: Gaussian 09 or a similar quantum chemistry software package.
- Method: DFT calculations are performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.
- Basis Set: The 6-311+G(d,p) basis set is commonly employed for geometry optimization and electronic property calculations.
- Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate the effect of different solvents on the electronic properties.
- Excited State Calculations: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra.

Relationship between Frontier Molecular Orbitals and Global Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. From these energies, several global reactivity descriptors can be calculated.





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Relationship between FMOs and reactivity descriptors.

Quantitative Electronic Properties Data

The following table summarizes the calculated electronic properties of the four 6-arylated-pyridin-3-yl methanol derivatives from the reference study.[1][2]



Compo und	EHOMO (eV)	ELUMO (eV)	Energy Gap (ΔE) (eV)	Ionizati on Potentia I (I) (eV)	Electron Affinity (A) (eV)	Electron egativit y (x) (eV)	Chemic al Hardnes s (η) (eV)
BFPM	-6.12	-1.93	4.19	6.12	1.93	4.025	2.095
ВРРМ	-6.25	-1.83	4.42	6.25	1.83	4.04	2.21
FPPM	-6.61	-1.70	4.91	6.61	1.70	4.155	2.455
СРРМ	-6.53	-1.75	4.78	6.53	1.75	4.14	2.39

BFPM: 6-(2-benzofuranyl)pyridin-3-yl)methanol, BPPM: (6-([biphenyl]-4-yl)3-pyridinyl methanol, FPPM: 6-(3-Flourophenyl)-4-pyridine-methanol, CPPM: 6-(4-Chlorophenyl)-4-pyridine-methanol

Conclusion

This technical guide has provided a comprehensive overview of the electronic properties of 6-arylated-pyridin-3-yl methanol derivatives, serving as a proxy for understanding **(6-thiophen-2-ylpyridin-3-yl)methanol**. The combination of experimental synthesis and characterization with computational DFT studies offers a powerful approach to elucidate the structure-property relationships in these promising heterocyclic compounds. The presented data and protocols can guide further research in the development of novel materials and therapeutic agents based on the thiophene-pyridine scaffold.

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